molecular formula C20H31N4O17P B12096848 Cmp-neu5Gc

Cmp-neu5Gc

Cat. No.: B12096848
M. Wt: 630.5 g/mol
InChI Key: HOEWKBQADMRCLO-UHFFFAOYSA-N
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Description

N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid commonly found at the outermost position of glycan chains on the surface of most mammalian cells. It is a derivative of N-acetylneuraminic acid (Neu5Ac) and is synthesized by the hydroxylation of Neu5Ac. Humans lack the ability to synthesize Neu5Gc due to an inactivating deletion in the CMAH gene, but it can be incorporated into human tissues through dietary sources, particularly red meat .

Preparation Methods

Neu5Gc can be synthesized through various chemical and enzymatic methods. One common method involves the conversion of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) using the enzyme cytidine monophospho-N-acetylneuraminic acid hydroxylase (CMAH). This reaction takes place in the cytosol and involves the hydroxylation of CMP-Neu5Ac . Industrial production methods often utilize highly efficient one-pot multienzyme (OPME) sialylation systems to synthesize compounds containing Neu5Gc and its derivatives .

Chemical Reactions Analysis

Neu5Gc undergoes various chemical reactions, including:

    Oxidation: Neu5Gc can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on Neu5Gc.

    Substitution: Neu5Gc can undergo substitution reactions where functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are often derivatives of Neu5Gc with modified functional groups .

Scientific Research Applications

Neu5Gc has numerous applications in scientific research, including:

Mechanism of Action

Neu5Gc exerts its effects through its incorporation into glycan chains on cell surfaces. The hydroxylation of CMP-Neu5Ac to CMP-Neu5Gc by CMAH is a key step in its biosynthesis. Once incorporated into glycan chains, Neu5Gc can interact with various receptors and antibodies, leading to immune responses. In humans, the incorporation of Neu5Gc from dietary sources can lead to the production of anti-Neu5Gc antibodies, resulting in chronic inflammation and potential disease development .

Comparison with Similar Compounds

Neu5Gc is similar to other sialic acids, such as:

    N-acetylneuraminic acid (Neu5Ac): The precursor to Neu5Gc, differing by a single oxygen atom.

    2-keto-3-deoxynonulosonic acid (Kdn): Another sialic acid with a different structure.

Neu5Gc is unique due to its hydroxyl group, which distinguishes it from Neu5Ac. This structural difference leads to distinct biological roles and immune responses .

Properties

IUPAC Name

2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N4O17P/c21-10-1-2-24(19(35)22-10)17-15(32)14(31)9(39-17)6-38-42(36,37)41-20(18(33)34)3-7(27)12(23-11(29)5-26)16(40-20)13(30)8(28)4-25/h1-2,7-9,12-17,25-28,30-32H,3-6H2,(H,23,29)(H,33,34)(H,36,37)(H2,21,22,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEWKBQADMRCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)NC(=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N4O17P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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